molecular formula C7H4ClFO3S B2675521 4-Fluoro-3-formylbenzenesulfonyl chloride CAS No. 2470439-45-1

4-Fluoro-3-formylbenzenesulfonyl chloride

Cat. No. B2675521
CAS RN: 2470439-45-1
M. Wt: 222.61
InChI Key: YNSMBBVTQZDBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClFO3S . It has a molecular weight of 222.62 . The compound is used in various areas of research .


Synthesis Analysis

The synthesis of 3-formylbenzenesulfonyl chloride derivatives, which are similar to 4-Fluoro-3-formylbenzenesulfonyl chloride, has been developed from the corresponding benzaldehydes . The key step in this procedure is the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4 .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-formylbenzenesulfonyl chloride is 1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Activation of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing fluorine atom, is an excellent agent for activating solid supports for the covalent attachment of biologicals. This reagent facilitates the rapid reaction with hydroxyl groups at ambient conditions, enabling the solid phase to be immediately used or stored without loss of activity. Applications include the therapeutic bioselective separation of lymphocyte subsets and tumor cells from bodily fluids (Chang et al., 1992).

Synthetic Route Development

A method for synthesizing 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed. This involves converting aldehyde bisulfite adducts to target compounds, showcasing the versatility of 4-Fluoro-3-formylbenzenesulfonyl chloride in synthetic chemistry (Bao et al., 2017).

Novel Synthesis Approaches

Research has also explored new synthesis methods for related compounds, such as 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, used in pesticide preparation. These studies offer insights into alternative routes enhancing the economic and practical feasibility of synthesizing fluorochemicals (Du et al., 2005).

Electrostatic Activation in SNAr Reactions

4-Fluorobenzenesulfonyl chloride's transformation into N-sulfonylpyridinium triflates underlines its role in facilitating SNAr reactions under mild conditions. This electrostatic activation opens new avenues for synthesizing pharmacologically relevant compounds (Weiss & Pühlhofer, 2001).

Detection and Quantification Technologies

The compound's derivatives have been used in developing sensitive detection methods for sulfide anions and other analytes in environmental and biological samples. This highlights its utility in analytical chemistry for creating high-selectivity sensors (Yang et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Formylbenzenesulfonyl Chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-fluoro-3-formylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMBBVTQZDBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.